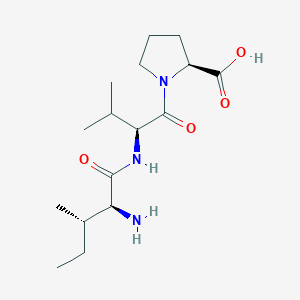

H-Ile-Val-Pro-OH

Description

H-Ile-Val-Pro-OH is a tripeptide composed of L-isoleucine (Ile), L-valine (Val), and L-proline (Pro). Tripeptides like this compound are often studied for their bioactivity, including enzyme inhibition, solubility profiles, and stability . Such peptides are typically synthesized via solid-phase peptide synthesis (SPPS) or fragment condensation, as seen in related compounds like L-Tyr-Pro-Ile-Pro-Phe-OH, which was synthesized with a 48.08% yield .

Properties

CAS No. |

918424-42-7 |

|---|---|

Molecular Formula |

C16H29N3O4 |

Molecular Weight |

327.42 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C16H29N3O4/c1-5-10(4)12(17)14(20)18-13(9(2)3)15(21)19-8-6-7-11(19)16(22)23/h9-13H,5-8,17H2,1-4H3,(H,18,20)(H,22,23)/t10-,11-,12-,13-/m0/s1 |

InChI Key |

RQZFWBLDTBDEOF-CYDGBPFRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ile-Val-Pro-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. Subsequent amino acids (valine and isoleucine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis utilizes proteolytic enzymes to catalyze the formation of peptide bonds between the amino acids. This method can be more cost-effective and environmentally friendly compared to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

H-Ile-Val-Pro-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the tripeptide into its constituent amino acids.

Oxidation: The amino acid residues, particularly proline, can undergo oxidation reactions, leading to the formation of modified peptides.

Substitution: Functional groups on the amino acid side chains can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used to hydrolyze the peptide bonds.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used for oxidation reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: Isoleucine, valine, and proline.

Oxidation: Oxidized forms of the amino acids, such as hydroxyproline.

Substitution: Modified peptides with substituted side chains.

Scientific Research Applications

H-Ile-Val-Pro-OH has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and as a potential bioactive peptide.

Medicine: Explored for its potential therapeutic effects, such as antihypertensive activity by inhibiting angiotensin-converting enzyme (ACE).

Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties.

Mechanism of Action

H-Ile-Val-Pro-OH exerts its effects primarily through its interaction with specific molecular targets. For example, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The peptide may also interact with other proteins and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares H-Ile-Val-Pro-OH with structurally related peptides:

*Calculated based on amino acid residues. †Inferred from analogs like H-Pro-Val-Gly-OH (DMSO-soluble) and H-Ile-Lys-Val-Ala-Val-OH (water-soluble). ‡Predicted based on H-Val-Pro-Pro-OH’s ACE inhibitory activity.

Key Research Findings

Sequence-Activity Relationships :

- Proline residues enhance ACE inhibition by stabilizing peptide conformation .

- N-terminal hydrophobic residues (e.g., Val, Ile) correlate with bitterness in food-derived peptides .

Solubility Challenges :

- Peptides with multiple hydrophobic residues (e.g., H-Val-Pro-Leu-OH) often require organic solvents like DMSO, limiting in vivo applications .

Storage Recommendations :

- Peptides stored at -80°C retain stability for up to 6 months, whereas -20°C storage is suitable for short-term use .

Biological Activity

H-Ile-Val-Pro-OH, a tripeptide composed of isoleucine (Ile), valine (Val), and proline (Pro), exhibits significant biological activities that have garnered attention in various fields, including biochemistry, pharmacology, and nutrition. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique amino acid sequence, which influences its biological functions. The tripeptide can undergo various chemical reactions such as hydrolysis, oxidation, and substitution, which can modify its properties and biological activity:

- Hydrolysis : Breaks the peptide bonds under acidic or basic conditions, yielding its constituent amino acids.

- Oxidation : Particularly affects the proline residue, leading to the formation of modified peptides.

- Substitution : Allows for the introduction of different functional groups on the side chains of the amino acids.

The primary mechanism through which this compound exerts its biological effects is by interacting with specific molecular targets. Notably, it has been studied for its potential as an angiotensin-converting enzyme (ACE) inhibitor , which plays a crucial role in regulating blood pressure. By binding to the active site of ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This interaction leads to vasodilation and a subsequent reduction in blood pressure levels .

Biological Activities

- Antihypertensive Effects :

-

Immunosuppressive Properties :

- Research has indicated that certain analogs of peptides containing similar sequences exhibit immunosuppressive effects. For example, modifications to the peptide sequence can enhance its ability to suppress immune responses, making it a candidate for therapeutic applications in autoimmune diseases .

- Bioactive Peptide Potential :

Table 1: Summary of Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.